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Compound of Interest

Compound Name: Pentabromotoluene

Cat. No.: B047190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystalline structure of

pentabromotoluene, a compound of interest in materials science and as a reference standard.

The following sections detail the crystallographic parameters, molecular geometry, and the

experimental protocols utilized for its structural determination, offering valuable data for

computational modeling, analytical method development, and further research.

Introduction
Pentabromotoluene (C₇H₃Br₅) is a heavily brominated aromatic compound. Understanding its

three-dimensional structure at the atomic level is crucial for predicting its physical and chemical

properties, its behavior in different matrices, and its potential interactions. This document

summarizes the definitive crystallographic analysis of pentabromotoluene as determined by

single-crystal X-ray diffraction.

Crystallographic Data
The crystalline form of pentabromotoluene has been determined to belong to the monoclinic

space group P2₁/c.[1] The fundamental parameters of the unit cell and other relevant

crystallographic data are summarized in Table 1. This information is foundational for any

computational or comparative structural analysis.

Table 1: Crystal Data and Structure Refinement for Pentabromotoluene
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Parameter Value

Empirical Formula C₇H₃Br₅

Formula Weight 486.62 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 8.52 Å

b 16.54 Å

c 9.06 Å

β 115.6°

Volume 1152 Å³

Z (molecules per unit cell) 4

Density

Calculated Density 2.80 g/cm³

Measured Density 2.79 g/cm³

Data Collection

Radiation Mo Kα (λ = 0.7107 Å)

Number of Reflections Measured 1481

Number of Independent Reflections 1004

Refinement

Final R factor 0.062

Molecular Structure and Geometry
The asymmetric unit of the crystal structure contains one molecule of pentabromotoluene.

The five bromine atoms and the methyl group are substituted on the benzene ring. The
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conformation of the molecule is influenced by the steric hindrance imposed by the bulky

bromine substituents, leading to some distortion from a perfectly planar aromatic ring. Key

intramolecular distances and angles are presented in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths in Pentabromotoluene

Bond Length (Å)

C(1)-C(2) 1.41

C(2)-C(3) 1.39

C(3)-C(4) 1.41

C(4)-C(5) 1.40

C(5)-C(6) 1.39

C(6)-C(1) 1.42

C(1)-C(7) (methyl) 1.54

C(2)-Br(1) 1.89

C(3)-Br(2) 1.90

C(4)-Br(3) 1.91

C(5)-Br(4) 1.90

C(6)-Br(5) 1.88

Table 3: Selected Bond Angles in Pentabromotoluene
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Angle Degree (°)

C(6)-C(1)-C(2) 118

C(1)-C(2)-C(3) 121

C(2)-C(3)-C(4) 120

C(3)-C(4)-C(5) 119

C(4)-C(5)-C(6) 121

C(5)-C(6)-C(1) 120

C(2)-C(1)-C(7) 122

C(6)-C(1)-C(7) 120

C(1)-C(2)-Br(1) 120

C(3)-C(2)-Br(1) 119

C(1)-C(6)-Br(5) 121

C(5)-C(6)-Br(5) 119

Experimental Protocols
The structural determination of pentabromotoluene was achieved through single-crystal X-ray

diffraction analysis. The key steps of the experimental procedure are outlined below.

Crystal Growth
Single crystals of pentabromotoluene suitable for X-ray diffraction were obtained by slow

evaporation from a carbon disulfide solution. Commercially available pentabromotoluene was

dissolved in carbon disulfide at room temperature to create a saturated solution. The solution

was then allowed to evaporate slowly in a fume hood over a period of several days, resulting in

the formation of well-defined, colorless crystals.

X-ray Data Collection
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A suitable single crystal was mounted on a goniometer head. The diffraction data were

collected using a four-circle automated diffractometer with graphite-monochromated

Molybdenum Kα radiation (λ = 0.7107 Å). The unit cell parameters were determined from a

least-squares refinement of the setting angles of 15 accurately centered reflections. Intensity

data were collected for 1481 reflections, of which 1004 were independent and had intensities

greater than two standard deviations of the background.

Structure Solution and Refinement
The crystal structure was solved using the heavy-atom method. The positions of the five

bromine atoms were determined from a Patterson synthesis. Subsequent Fourier syntheses

revealed the positions of the carbon atoms. The structure was then refined by a full-matrix

least-squares procedure. The hydrogen atoms of the methyl group were not located in the

difference Fourier map and were not included in the final refinement. The final R factor for the

1004 observed reflections was 0.062.

Visualization of the Molecular Structure
The following diagram illustrates the molecular structure of pentabromotoluene with the atom

numbering scheme used in the crystallographic analysis.
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Caption: Molecular structure of pentabromotoluene with atom numbering.

Logical Workflow of Crystal Structure Determination
The process of determining the crystalline structure of pentabromotoluene follows a well-

established scientific workflow, from sample preparation to final data analysis and structure

validation.
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Caption: Workflow for the determination of the crystal structure of pentabromotoluene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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